N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-sulfonamide
Description
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Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S2/c1-14-11-6-5-10(9-12(11)15(2)22(14,19)20)13-21(17,18)16-7-3-4-8-16/h5-6,9,13H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMTWNWRFSTSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)N3CCCC3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 297.38 g/mol. The compound features a pyrrolidine ring attached to a thiadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₃S |
| Molecular Weight | 297.38 g/mol |
| CAS Number | 2034482-97-6 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the thiadiazole ring and subsequent functionalization with the pyrrolidine sulfonamide group. The complexity of these reactions underscores the importance of selecting appropriate reaction conditions to achieve high yields and purity.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole structures exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Thiadiazole derivatives have been shown to possess potent activity against various Gram-positive and Gram-negative bacteria. For example, derivatives similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine have demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
- Antifungal Activity : Studies have reported that thiadiazole derivatives exhibit antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with some compounds showing up to 80% inhibition in growth assays .
Anticancer Properties
Recent investigations into thiadiazole compounds have revealed their potential as anticancer agents . In vitro studies demonstrate that certain derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance:
- Cytotoxicity Studies : Compounds structurally related to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine have shown cytotoxic effects against various cancer cell lines with IC50 values lower than those of conventional chemotherapeutics like cisplatin .
Case Study 1: Antibacterial Efficacy
A study by Foroumadi et al. synthesized a series of thiadiazole derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited MIC values as low as 0.03 µg/mL, suggesting a strong antibacterial potential .
Case Study 2: Anticancer Activity
In another study focusing on antiproliferative effects, a series of new thiadiazole derivatives were tested against breast cancer cell lines. The results showed that certain compounds had ID50 values significantly lower than those for cisplatin, indicating enhanced efficacy in inhibiting tumor growth .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens. Research indicates that derivatives of sulfonamides often show activity against both Gram-positive and Gram-negative bacteria. For instance:
- E. coli and K. pneumoniae : These are common targets in the development of new antimicrobial agents due to their multidrug-resistant strains.
- S. aureus : Known for causing serious infections, compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-sulfonamide have been evaluated for their effectiveness against this pathogen .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Activity Type |
|---|---|---|
| Compound A | E. coli | Bactericidal |
| Compound B | K. pneumoniae | Bacteriostatic |
| Compound C | S. aureus | Bactericidal |
1.2 Anticancer Properties
Recent studies have highlighted the potential of this compound in anticancer therapy. The incorporation of sulfonamide moieties into molecular hybrids has been shown to enhance antitumor activity:
- Molecular Docking Studies : These studies suggest that the compound can effectively interact with cancer cell targets, potentially leading to apoptosis in malignant cells.
- In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including liver and breast cancer cells .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step synthetic pathways that require careful control of reaction conditions to ensure high yields and purity.
2.1 Synthetic Pathways
Common synthetic strategies include:
- Condensation Reactions : These reactions often involve the formation of the sulfonamide linkage through nucleophilic attack on sulfonyl chlorides.
- Cyclization Techniques : Cyclization is employed to form the benzo[c][1,2,5]thiadiazole core structure essential for biological activity.
Table 2: Summary of Synthetic Methods
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Sulfonyl chloride |
| Step 2 | Cyclization | Amines (e.g., pyrrolidine) |
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis of compounds related to this compound:
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal demonstrated that derivatives containing the benzo[c][1,2,5]thiadiazole moiety showed improved anticancer activity compared to traditional chemotherapeutics like methotrexate .
Case Study 2: Antimicrobial Efficacy
Another research highlighted the effectiveness of related compounds against multidrug-resistant strains of bacteria such as K. pneumoniae and P. aeruginosa . The findings suggest a promising avenue for developing new antibiotics based on this compound's structure.
Q & A
Q. Critical Conditions :
- Temperature control (0–25°C) to prevent side reactions.
- Anhydrous solvents to avoid hydrolysis of intermediates.
- Catalysts (e.g., palladium for cross-coupling) to enhance regioselectivity .
Q. Table 1: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Chlorosulfonic acid, 0°C | 65 | 92% | |
| 2 | EDC/HOBt, DMF, RT | 78 | 95% | |
| 3 | Pd(OAc)₂, toluene | 85 | 98% |
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiadiazole C-SO₂ at ~120 ppm, pyrrolidine N-CH₂ at δ 3.2–3.5 ppm) .
- 2D NMR (HSQC, HMBC) : Resolves connectivity ambiguities, especially in fused-ring systems .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ = 375.42 for C₁₅H₁₃N₅O₃S₂) .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (1350–1150 cm⁻¹) .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Peaks/Signals | Functional Group Confirmed | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.8 (s, 6H, N-CH₃) | Dimethyl on thiadiazole | |
| HRMS | m/z 375.42 [M+H]⁺ | Molecular ion |
Advanced: How can low coupling efficiency in sulfonamide formation be mitigated?
Methodological Answer:
Low yields (<50%) in sulfonamide coupling often arise from steric hindrance or poor nucleophilicity. Optimization strategies include:
- Catalyst Screening : Palladium complexes (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Solvent Optimization : Switch from DMF to less polar solvents (toluene) to reduce side reactions .
- Temperature Gradients : Gradual warming (0°C → RT) enhances reagent compatibility .
Case Study : Replacing DMF with toluene increased yield from 45% to 72% in a palladium-catalyzed coupling .
Advanced: How to resolve contradictions in reported IC₅₀ values across bioactivity studies?
Methodological Answer:
Discrepancies in bioactivity data (e.g., anticancer IC₅₀ ranging from 1–10 µM) may stem from:
Assay Variability : Differences in cell lines (HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
Compound Purity : Impurities >5% skew dose-response curves; validate purity via HPLC (>98%) .
Solubility Factors : Use DMSO stock solutions standardized to <0.1% v/v to avoid cytotoxicity artifacts .
Recommendation : Replicate assays under harmonized conditions (e.g., NCI-60 protocols) and report purity-adjusted data .
Advanced: Designing SAR studies to evaluate the pyrrolidine sulfonamide moiety’s role
Methodological Answer:
Analog Synthesis : Replace pyrrolidine with piperidine or morpholine to assess ring size/heteroatom effects .
Bioactivity Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR2) to map target selectivity .
Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., carbonic anhydrase IX) .
Q. Table 3: SAR of Pyrrolidine Derivatives
| Derivative | Structure Modification | IC₅₀ (µM, EGFR) | Reference |
|---|---|---|---|
| Parent | None | 2.1 | |
| Analog A | Piperidine substitution | 8.7 | |
| Analog B | N-Methylation | 0.9 |
Basic: What biological targets are implicated in its mechanism of action?
Methodological Answer:
- Kinase Inhibition : Potent activity against tyrosine kinases (EGFR, VEGFR) due to sulfonamide H-bonding with ATP-binding pockets .
- Antimicrobial Targets : Disruption of bacterial dihydrofolate reductase (DHFR) via thiadiazole interactions .
- Apoptosis Induction : Caspase-3 activation in cancer cells observed at 5 µM .
Validation : Use knockout cell lines (EGFR⁻/⁻) or enzyme inhibition assays (DHFR activity kit) .
Advanced: Confirming regioselectivity in functionalized derivatives
Methodological Answer:
- X-ray Crystallography : Resolves atomic positions in crystalline derivatives (e.g., NOE interactions in thiadiazole-pyrrolidine junction) .
- 2D NMR : NOESY correlations between pyrrolidine CH₂ and thiadiazole CH confirm proximity .
Case Study : X-ray of a methyl-substituted analog confirmed substitution at the 5-position of the thiadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
